Heptylamine

Monoamine Oxidase Enzyme Kinetics Neuropharmacology

Select Heptylamine (CAS 111-68-2) for applications demanding precise chain-length effects. Unlike hexylamine or octylamine, heptylamine is an optimized MAO-B substrate (Ki ~1 nM selegiline) and its tri-n-heptylamine OSDA gives 79.7% isomer yield vs. 58.1% with C6 analogs. Use as a reference in cardiovascular SAR and metal-free oxidation (100% conversion). Insist on ≥98% purity. Request a quote for bulk orders.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 111-68-2
Cat. No. B089852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptylamine
CAS111-68-2
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCCCCCCN
InChIInChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3
InChIKeyWJYIASZWHGOTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptylamine (CAS 111-68-2) Technical Specification and Procurement-Relevant Profile


Heptylamine (CAS 111-68-2), also known as 1-heptanamine or n-heptylamine, is a C7 primary aliphatic amine with a molecular weight of 115.22 g/mol and a straight seven-carbon chain terminating in an amino group [1]. This compound serves as a fundamental chemical intermediate in organic synthesis, with a boiling point of 156°C, a melting point of -18°C, a pKa of 10.67 at 25°C, and a water solubility of 6791 mg/L at 25°C [1][2]. Its moderate hydrophobicity, conferred by the seven-carbon alkyl chain, distinguishes it from both shorter-chain (e.g., hexylamine) and longer-chain (e.g., octylamine) homologs, influencing its behavior in aqueous-organic partitioning, receptor interactions, and catalytic systems .

Why Heptylamine Cannot Be Replaced by Other C6–C8 Primary Amines Without Performance Impact


Generic substitution of heptylamine with other linear primary amines (e.g., hexylamine C6, octylamine C8) is not straightforward due to chain-length-dependent physicochemical and biochemical properties that directly affect performance in specific applications. Differences in hydrophobicity, enzyme specificity, phase behavior, and structure-directing effects in material synthesis mean that even a single carbon change can alter substrate recognition, interfacial tension, catalytic selectivity, or product morphology [1][2][3]. These quantifiable variations underscore the necessity of compound-specific selection based on empirical data rather than class-level assumptions, as detailed in the following evidence guide.

Quantitative Differentiation of Heptylamine vs. Closest Analogs: A Comparative Evidence Guide for Informed Procurement


Chain-Length-Dependent Monoamine Oxidase Substrate Affinity: Heptylamine vs. C3–C18 Amines

Heptylamine is a very good substrate for rat liver monoamine oxidase (MAO), specifically the MAO-B isoform, with a sensitivity to the selective inhibitor selegiline (Ki = 1 × 10⁻⁹ M) that is 10-fold higher than the typical MAO-B substrate β-phenylethylamine (Ki = 1 × 10⁻⁸ M). In contrast, shorter amines (methylamine, ethylamine) are not substrates, and longer amines (dodecylamine, octadecylamine) are poor substrates with high Km and low Vmax values [1]. This places heptylamine within a narrow chain-length window (C5–C10) that exhibits optimal MAO-B substrate activity [1].

Monoamine Oxidase Enzyme Kinetics Neuropharmacology

Optimized Hydroisomerization Performance via Heptylamine-Derived Structure-Directing Agent in SAPO-31 Synthesis

Tri-n-heptylamine, a hydrophobic derivative, was used as an organic structure-directing agent (OSDA) to synthesize hierarchically porous SAPO-31 in a biphasic toluene/water system. The resulting catalyst achieved an isomer yield of 79.7% in n-dodecane hydroisomerization, a significant improvement over the 58.1% yield obtained with the catalyst synthesized using di-n-hexylamine as the OSDA [1].

Zeolite Synthesis Catalysis Petrochemical Processing

Vasopressor Potency and Duration of Action: Unsubstituted Heptylamine vs. N-Methylated Derivatives

In anesthetized dogs, unsubstituted heptylamine hydrochloride exhibits vasopressor activity that is slightly greater than its N-methylated counterpart, 2-heptyl methylamine. Oral doses of 3 mg/kg of 2-heptylamine hydrochloride produce marked vasopressor effects and typical sympathomimetic actions [1]. Across the series, nitrogen methylation of isomeric heptylamines generally decreases spasmogenic activity on isolated rabbit jejunum or increases relaxant activity [1].

Cardiovascular Pharmacology Sympathomimetic Activity In Vivo Assay

Chain-Length Dependent Interfacial Tension in Water–Amine Systems

Phase diagrams of water with normal hexylamine (C6), heptylamine (C7), and octylamine (C8) were determined, showing in all cases lower consolute points and gel formation at low temperatures. Interfacial tension measurements using the ring method gave monotonously increasing tension values with temperature in the range room–80°C for all three amines [1]. While quantitative interfacial tension values are not provided in the abstract, the systematic variation with chain length implies that heptylamine occupies an intermediate position between hexylamine and octylamine in terms of hydrophobic-hydrophilic balance, which directly influences its behavior in biphasic systems and emulsion formulations [1].

Physical Chemistry Phase Behavior Interfacial Tension

Selective Oxidation of Heptylamine on Metal-Free Graphene/Graphite Catalyst

The selective oxidation of heptylamine was evaluated over a structured graphene/graphite catalyst. At 200°C, the catalyst afforded total conversion of heptylamine with a combined selectivity of 67% toward heptanonitrile and N-heptylidene-heptylamine, with 10% heptanonitrile specifically [1]. This metal-free catalytic system demonstrates the viability of heptylamine oxidation under mild conditions. While no direct comparator amine was tested in this study, the observed conversion and selectivity values provide a performance benchmark for future comparative studies with other alkylamines on the same catalyst.

Heterogeneous Catalysis Amine Oxidation Metal-Free Catalysis

High-Yield Reductive Amination of Heptaldehyde to Heptylamine on Ru/γ-Al₂O₃ Catalyst

In the direct reductive amination of heptaldehyde with NH₃ and H₂, Ru catalysts supported on spinel alumina (γ-Al₂O₃, θ-Al₂O₃) exhibited a selectivity of 94% yield toward the primary amine heptylamine at 100% heptaldehyde conversion [1]. In contrast, Ru catalysts on purely basic (MgO, CaO) or relatively acidic (Nb₂O₅, SnO₂, MCM-41, HZSM-5) supports showed significantly poorer selectivity toward primary amines, with yields ranging from 0% to 53% [1]. This demonstrates that high-yield heptylamine synthesis is achievable with the appropriate catalyst support, which is relevant for evaluating alternative amine synthesis routes.

Reductive Amination Primary Amine Synthesis Heterogeneous Catalysis

Validated Application Scenarios for Heptylamine Based on Quantitative Differentiation Data


MAO-B Substrate Probe in Neuropharmacology Research

Heptylamine is an optimal choice for studies investigating MAO-B enzyme kinetics and inhibitor screening, given its established status as a very good MAO-B substrate with high sensitivity to selegiline (Ki ≈ 1 × 10⁻⁹ M) [1]. This specific chain-length-dependent activity profile cannot be achieved with shorter (C1–C2) or longer (C12–C18) amines, which are either non-substrates or poor substrates [1]. Researchers requiring a well-characterized, mid-chain aliphatic amine for MAO-B assays should prioritize heptylamine.

Synthesis of Hierarchically Porous SAPO-31 Zeolites for Enhanced Hydroisomerization

In catalyst manufacturing, tri-n-heptylamine serves as a water-insoluble OSDA for synthesizing SAPO-31 zeolites in biphasic media [2]. Catalysts prepared with this heptylamine derivative achieved a 79.7% isomer yield in n-dodecane hydroisomerization, markedly outperforming those made with di-n-hexylamine OSDA (58.1% yield) [2]. For petrochemical processes where isomer yield is a critical economic parameter, the use of heptylamine-derived OSDAs can provide a measurable competitive advantage.

Sympathomimetic Reference Compound for Cardiovascular SAR Studies

Unsubstituted heptylamine hydrochloride is a useful reference compound in structure-activity relationship (SAR) studies investigating the cardiovascular effects of aliphatic amines, as its vasopressor activity has been directly compared to N-methylated derivatives and epinephrine [3]. The finding that nitrogen methylation decreases spasmogenic activity and increases relaxant activity [3] provides a clear framework for differentiating heptylamine from its substituted analogs in pharmacological assays.

Metal-Free Catalytic Oxidation of Primary Amines

For research focused on sustainable, metal-free catalytic processes, heptylamine is a demonstrated substrate on structured graphene/graphite catalysts, achieving 100% conversion and 67% combined selectivity to nitrile and imine products at 200°C [4]. This performance baseline is valuable for comparative studies evaluating the oxidation efficiency of various alkylamines under metal-free conditions.

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